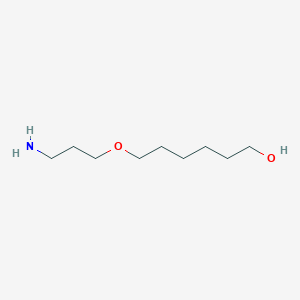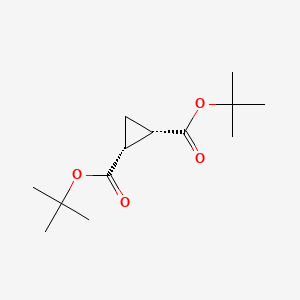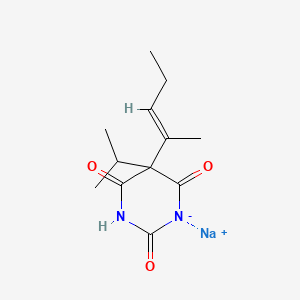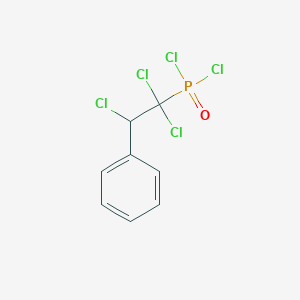
Chloromethyl methyl chloro(trifluoromethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl methyl chloro(trifluoromethyl)propanedioate is an organic compound that contains both chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl methyl chloro(trifluoromethyl)propanedioate typically involves the reaction of chloromethyl methyl ether with chloro(trifluoromethyl)propanedioic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced technologies, such as flow chemistry, can enhance the scalability and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl methyl chloro(trifluoromethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine or fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chloromethyl methyl chloro(trifluoromethyl)propanedioate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: It can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism by which chloromethyl methyl chloro(trifluoromethyl)propanedioate exerts its effects involves interactions with molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl methyl chloroacetate: Similar in structure but lacks the trifluoromethyl group.
Methyl chloro(trifluoromethyl)acetate: Contains a trifluoromethyl group but differs in the positioning of the chlorine atom.
Chloromethyl methyl trifluoroacetate: Another related compound with different functional groups.
Uniqueness
Chloromethyl methyl chloro(trifluoromethyl)propanedioate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of fluorinated compounds and materials.
Propriétés
Numéro CAS |
63616-71-7 |
|---|---|
Formule moléculaire |
C6H5Cl2F3O4 |
Poids moléculaire |
269.00 g/mol |
Nom IUPAC |
1-O-(chloromethyl) 3-O-methyl 2-chloro-2-(trifluoromethyl)propanedioate |
InChI |
InChI=1S/C6H5Cl2F3O4/c1-14-3(12)5(8,6(9,10)11)4(13)15-2-7/h2H2,1H3 |
Clé InChI |
WJAZVOCEUUVNLI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=O)OCCl)(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)





![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)

![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
